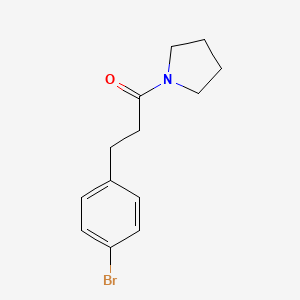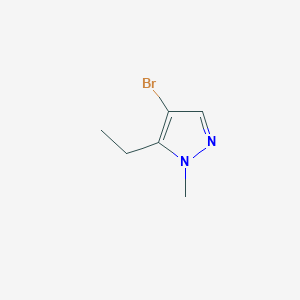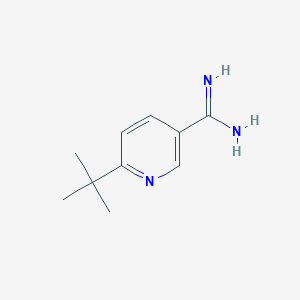
6-Tert-butylpyridine-3-carboximidamide
Overview
Description
6-Tert-butylpyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 6-Tert-butylpyridine-3-carboximidamide is 1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Tert-butylpyridine-3-carboximidamide is a powder .Scientific Research Applications
Photoluminescence and Material Science
Research by Wang et al. (2013) explored the synthesis and photoluminescence properties of rhenium(I) complexes with terpyridine derivatives, revealing their potential applications in material science, particularly in developing luminescent materials. This study emphasizes the role of these complexes in creating materials with unique optical properties.
Catalytic Applications
Winter, Newkome, and Schubert (2011) reviewed the use of coordination compounds of tridentate oligopyridine ligands like 2,2′:6′,2′′‐terpyridine in various fields, including catalysis (Winter et al., 2011). Their work highlights the diverse catalytic applications of these compounds in organic and macromolecular chemistry.
Photovoltaic Applications
In the field of renewable energy, specifically in dye-sensitized solar cells, the addition of 4-tert-butylpyridine to redox electrolytes has been shown to significantly improve performance (Boschloo et al., 2006). This study underscores the importance of such chemical modifications in enhancing the efficiency of solar cells.
Anticancer Research
A study by Casini et al. (2006) explored the antiproliferative effects of dinuclear gold(III) compounds with bipyridyl ligands, suggesting potential applications in cancer research. Their findings contribute to the understanding of metal-based compounds in developing anticancer treatments.
Safety And Hazards
The safety information available indicates that 6-Tert-butylpyridine-3-carboximidamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6-tert-butylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPBJOIJAMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
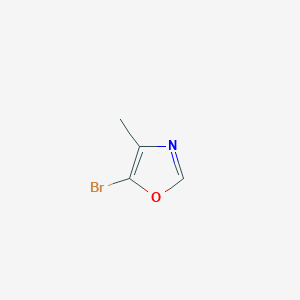
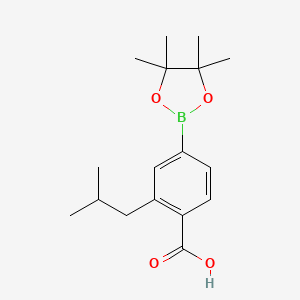



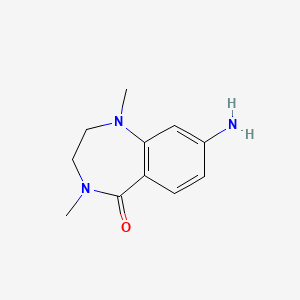
![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)

